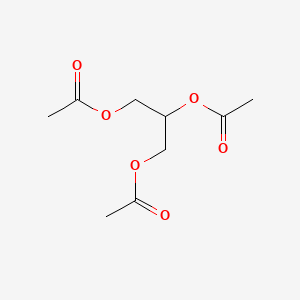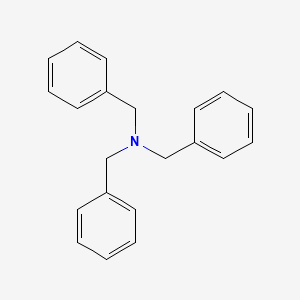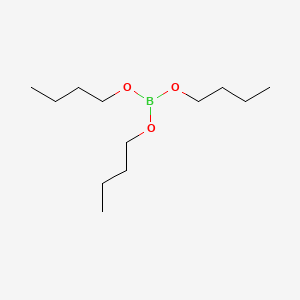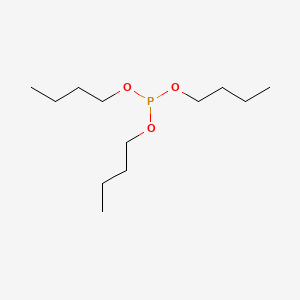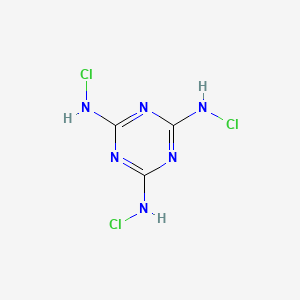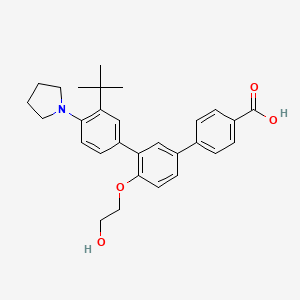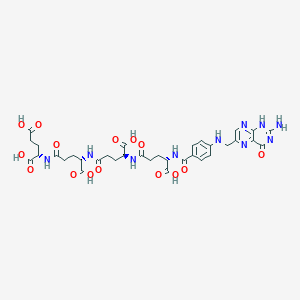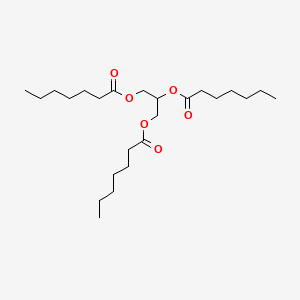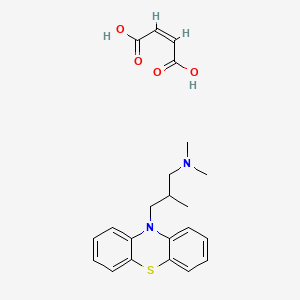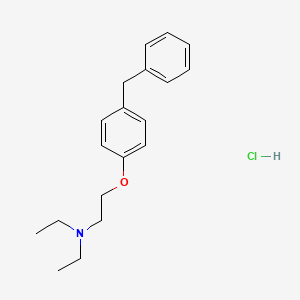
Hidrocloruro de Tesmilifeno
Descripción general
Descripción
El clorhidrato de Tesmilifeno, también conocido como clorhidrato de N,N-dietil-2-(4-fenilmetil)etanamina, es un fármaco antineoplásico de molécula pequeña y quimiopotenciador. Fue desarrollado por YM BioSciences para el tratamiento del cáncer de mama. El clorhidrato de Tesmilifeno está estructuralmente relacionado con el derivado del trifeniletileno tamoxifeno, pero carece del puente estilbeno y del tercer anillo fenilo necesarios para unirse al receptor de estrógenos. Como tal, no es un modulador selectivo del receptor de estrógenos .
Aplicaciones Científicas De Investigación
El clorhidrato de Tesmilifeno ha sido ampliamente estudiado por sus propiedades quimiopotenciadoras. Mejora la citotoxicidad de varios fármacos quimioterápicos, como la doxorrubicina, in vitro e in vivo. Este compuesto ha mostrado una promesa significativa en el aumento de la permeabilidad de la barrera hematoencefálica, lo que lo convierte en un candidato potencial para el tratamiento de tumores cerebrales . Además, el clorhidrato de Tesmilifeno se ha investigado por su papel en la inhibición de las bombas de eflujo y la regulación descendente de la expresión de proteínas de unión estrecha, transportadores de solutos y enzimas metabólicas .
Mecanismo De Acción
El mecanismo de acción exacto del clorhidrato de Tesmilifeno no se conoce completamente. Se cree que actúa como un sustrato activador de la P-glicoproteína, permitiendo que la bomba extruda los sustratos típicos de forma más eficiente. Este proceso consume ATP, lo que lleva a una mayor producción de ATP y a la generación de especies reactivas de oxígeno. El estrés oxidativo resultante puede abrumar la capacidad de la célula para inactivar estas especies, lo que lleva a la muerte celular . El clorhidrato de Tesmilifeno también se une a los sitios de unión de antiestrogenos, desplazando la histamina y correlacionando con sus efectos citotóxicos en las células del cáncer de mama .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tesmilifene hydrochloride is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER) . It is also structurally related to diphenylmethane antihistamines like diphenhydramine and hydroxyzine . Tesmilifene hydrochloride binds to and displaces histamine from antiestrogen binding sites (AEBS) that are present in cell microsomes . These AEBS represent the substrate binding site of certain microsomal cytochrome P450 enzymes including CYP3A4, CYP2D6, and CYP1A1 .
Cellular Effects
Tesmilifene hydrochloride has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro . Despite its lack of affinity for the ER, it antagonizes the uterotrophic effects of exogenous estrogen in vivo . It also potentiates the cytotoxicity of a variety of chemotherapy .
Molecular Mechanism
This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis .
Temporal Effects in Laboratory Settings
Short-term treatment with Tesmilifene hydrochloride reduced the resistance and increased the permeability for albumin . Long-term Tesmilifene hydrochloride treatment dose-dependently reduced the viability of brain endothelial cells .
Dosage Effects in Animal Models
In animal models, Tesmilifene hydrochloride significantly increased fluorescein extravasation in the glioma . It also affected the barrier integrity in brain endothelial cells co-cultured with RG2 glioblastoma cells .
Metabolic Pathways
Tesmilifene hydrochloride inhibits the activity of P-glycoprotein and multidrug resistance-associated protein-1 efflux pumps and down-regulates the mRNA expression of tight junction proteins, efflux pumps, solute carriers, and metabolic enzymes important for BBB functions .
Transport and Distribution
Tesmilifene hydrochloride is believed to be transported and distributed within cells and tissues via its interaction with the p-gp pump .
Subcellular Localization
Given its interactions with the p-gp pump and AEBS present in cell microsomes , it can be inferred that it may localize to these subcellular compartments.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de Tesmilifeno se sintetiza a través de una serie de reacciones químicas que implican la formación de la parte difenilmetano. La síntesis suele implicar la reacción de cloruro de bencilo con fenol para formar éter bencilfenílico. Este intermedio se hace reaccionar entonces con dietilamina para formar el producto final, N,N-dietil-2-(4-fenilmetil)etanamina. La sal de clorhidrato se forma haciendo reaccionar la base libre con ácido clorhídrico .
Métodos de producción industrial
La producción industrial de clorhidrato de Tesmilifeno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El producto final se purifica mediante técnicas de recristalización o cromatografía para garantizar que cumple con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de Tesmilifeno sufre diversas reacciones químicas, entre ellas:
Oxidación: El clorhidrato de Tesmilifeno puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma de base libre.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la posición bencílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como el metóxido de sodio o el terc-butóxido de potasio en condiciones básicas.
Principales productos formados
Oxidación: N-óxidos de clorhidrato de Tesmilifeno.
Reducción: Forma de base libre de Tesmilifeno.
Sustitución: Derivados sustituidos en la posición bencílica.
Comparación Con Compuestos Similares
El clorhidrato de Tesmilifeno está estructuralmente relacionado con varios compuestos, entre ellos:
Tamoxifeno: Un derivado del trifeniletileno utilizado como modulador selectivo del receptor de estrógenos.
Difenhidramina: Un antihistamínico estructuralmente relacionado con el difenilmetano.
Hidroxicina: Otro antihistamínico difenilmetano.
Singularidad
A diferencia del tamoxifeno, el clorhidrato de Tesmilifeno carece del puente estilbeno y del tercer anillo fenilo, lo que lo convierte en un modulador no selectivo del receptor de estrógenos. También es mucho más débil que la difenhidramina y la hidroxicina en los ensayos de actividad del receptor anti-H1, y por lo tanto, no actúa como un antihistamínico .
Propiedades
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHNFOLHRXMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98774-23-3 (Parent) | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70918805 | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92981-78-7 | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESMILIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

